molecular formula C6H12O B1349753 Cyclohexanol-d12 CAS No. 66522-78-9

Cyclohexanol-d12

Cat. No.: B1349753
CAS No.: 66522-78-9
M. Wt: 112.23 g/mol
InChI Key: HPXRVTGHNJAIIH-BFHGLDALSA-N
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Description

Cyclohexanol-d12, also known as this compound, is a deuterated form of cyclohexanol, where all hydrogen atoms are replaced by deuterium. This compound is a secondary alcohol with the chemical formula C6D12O. It appears as a colorless, viscous liquid with a camphor-like odor and is used primarily in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol-d12 can be synthesized through the hydrogenation of deuterated phenol (C6D5OD) using a deuterium gas (D2) over a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and moderate temperature conditions to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a smaller scale using the same hydrogenation process mentioned above, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclohexanol. These include:

    Oxidation: this compound can be oxidized to (2H12)Cyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be reduced back to cyclohexane-d12 using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form cyclohexyl-d12 chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (2H12)Cyclohexanone

    Reduction: Cyclohexane-d12

    Substitution: Cyclohexyl-d12 chloride

Scientific Research Applications

Cyclohexanol-d12 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.

    Industry: Applied in the development of deuterium-labeled standards for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The non-deuterated form of Cyclohexanol-d12, with hydrogen atoms instead of deuterium.

    Cyclohexanone: The oxidized form of cyclohexanol, with a ketone functional group.

    Cyclohexane: The fully reduced form of cyclohexanol, with no hydroxyl group.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The isotopic substitution allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecadeuterio-6-deuteriooxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRVTGHNJAIIH-BFHGLDALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216719
Record name (2H12)Cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66522-78-9
Record name Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-ol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66522-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H12)Cyclohexanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H12)Cyclohexanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H12]cyclohexanol
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Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Synthesis routes and methods III

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol-d12
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Cyclohexanol-d12
Reactant of Route 3
Cyclohexanol-d12
Reactant of Route 4
Cyclohexanol-d12
Reactant of Route 5
Cyclohexanol-d12
Reactant of Route 6
Cyclohexanol-d12
Customer
Q & A

Q1: Why was cyclohexanol-d12 used in this study?

A1: The researchers used this compound, a deuterated form of cyclohexanol, to investigate the mechanism of cyclohexyl hydroperoxide decomposition by manganese(III) tetraarylporphyrins. The study found that this compound was not oxidized under the reaction conditions []. This finding helped the researchers conclude that cyclohexanone, the other product of cyclohexyl hydroperoxide decomposition, is formed directly from the peroxide and not by a subsequent oxidation of cyclohexanol. This information was crucial in proposing a heterolytic mechanism for the oxygen-oxygen bond scission in cyclohexyl hydroperoxide, facilitated by the manganese porphyrin catalyst.

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